molecular formula C10H10F3NO2 B020503 N-(4-Hydroxymethylbenzyl)trifluoroacetamide CAS No. 171723-95-8

N-(4-Hydroxymethylbenzyl)trifluoroacetamide

Cat. No.: B020503
CAS No.: 171723-95-8
M. Wt: 233.19 g/mol
InChI Key: BRPKWGMIAIWOJL-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “N-(4-Hydroxymethylbenzyl)trifluoroacetamide” is not clear from the available information. It is used in proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

The safety and hazards associated with “N-(4-Hydroxymethylbenzyl)trifluoroacetamide” are not specified in the available resources. It is a controlled product, and documentation may be required to meet relevant regulations .

Future Directions

The future directions for “N-(4-Hydroxymethylbenzyl)trifluoroacetamide” are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxymethylbenzyl)trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-(4-Hydroxymethylbenzyl)trifluoroacetamide can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the hydroxymethyl and trifluoroacetamide groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPKWGMIAIWOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578879
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171723-95-8
Record name 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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